4-(4-Fluorophenoxy)-3-methylaniline
Description
4-(4-Fluorophenoxy)-3-methylaniline is an aromatic amine derivative featuring a fluorinated phenoxy substituent and a methyl group on the aniline backbone. Its molecular formula is C₁₃H₁₂FNO, with a molecular weight of 217.24 g/mol (calculated based on structural analogs from ). The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
4-(4-fluorophenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-8-11(15)4-7-13(9)16-12-5-2-10(14)3-6-12/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STASXGNOMHJGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-3-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorophenol with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4-(4-Fluorophenoxy)-3-methylaniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorophenoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(4-Fluorophenoxy)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(3-Chlorophenoxy)-3-methylaniline (CAS: 940302-93-2)
- Molecular Formula: C₁₃H₁₂ClNO
- Molecular Weight : 233.70 g/mol
- Key Differences :
- Halogen Substitution : Chlorine (Cl) vs. Fluorine (F). Chlorine’s larger atomic radius and lower electronegativity increase molecular weight and lipophilicity compared to fluorine.
- Reactivity : The C–Cl bond is more polarizable than C–F, making the chloro derivative more susceptible to nucleophilic substitution reactions.
- Applications : Chlorinated analogs are often used in pesticide synthesis, whereas fluorinated variants (like the target compound) are prioritized in pharmaceuticals due to fluorine’s metabolic stability .
3-Fluoro-4-(p-tolyloxy)aniline (CAS: 83660-65-5)
- Molecular Formula: C₁₃H₁₂FNO
- Molecular Weight : 217.24 g/mol
- Key Differences: Substituent Position: The methyl group in the target compound is at the 3-position, while the p-tolyloxy group in this analog introduces a methyl at the para position of the phenoxy ring. Steric Effects: The para-methyl in the phenoxy group may hinder rotation, affecting binding affinity in receptor-based applications.
4-(Benzyloxy)-3-methylaniline Hydrochloride (CAS: 1150114-24-1)
- Molecular Formula: C₁₄H₁₆ClNO
- Molecular Weight : 249.74 g/mol
- Key Differences: Oxygen Linkage: Benzyloxy group (C₆H₅CH₂O–) vs. fluorophenoxy. The benzyloxy group enhances lipophilicity and may improve blood-brain barrier penetration. Ionic Form: The hydrochloride salt increases water solubility, unlike the free base form of the target compound.
Structural and Electronic Comparison Table
Research Implications
- Fluorine vs.
- Methyl Group Positioning : The 3-methyl group in the target compound may reduce steric hindrance compared to para-substituted analogs, facilitating easier functionalization .
Biological Activity
4-(4-Fluorophenoxy)-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure
The chemical structure of 4-(4-Fluorophenoxy)-3-methylaniline can be represented as follows:
- Chemical Formula : C13H12FNO
- Molecular Weight : 219.24 g/mol
Biological Activity Overview
The biological activity of 4-(4-Fluorophenoxy)-3-methylaniline has been explored in various studies, focusing on its antiproliferative , antimicrobial , and anti-inflammatory properties.
Antiproliferative Activity
Research indicates that derivatives of 4-fluorophenyl compounds exhibit potent antiproliferative effects against cancer cell lines. For instance, a study on related compounds showed significant inhibition of prostate cancer cell lines (LNCaP and PC-3) with IC50 values in the low micromolar range, suggesting that structural modifications like the incorporation of a fluorine atom can enhance biological activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(4-Fluorophenoxy)-3-methylaniline | LNCaP | 18 | Inhibition of PSA expression |
| Related Compound | PC-3 | 15 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism involves disruption of bacterial cell walls, leading to cell lysis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Chromobacterium violaceum | 64 µg/mL |
The mechanisms underlying the biological activities of 4-(4-Fluorophenoxy)-3-methylaniline are multifaceted:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and survival, particularly in cancer cells.
- Antimicrobial Mechanism : It targets bacterial cell membrane integrity and may inhibit specific enzymes critical for bacterial metabolism.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these effects.
Case Studies
Several case studies have highlighted the efficacy of 4-(4-Fluorophenoxy)-3-methylaniline in preclinical models:
- Study on Cancer Cells : A series of experiments demonstrated that the compound significantly reduced tumor growth in xenograft models when administered at specific dosages.
- Antimicrobial Efficacy : Clinical isolates treated with this compound showed a marked reduction in viability, indicating potential for therapeutic use against resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
